Unii-ihb9R8ET7W

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

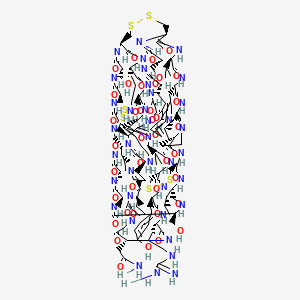

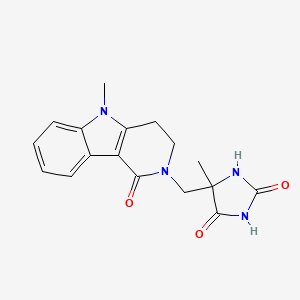

Cycloviolacin O2 is a cyclotide, a type of cyclic peptide derived from plants. Cyclotides are characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, which confer exceptional stability. Cycloviolacin O2 is specifically isolated from the plant Viola odorata and is known for its potent biological activities, including antimicrobial and cytotoxic effects .

Méthodes De Préparation

Cycloviolacin O2 can be synthesized using microwave-assisted Fmoc solid-phase peptide synthesis (SPPS)The peptide is then cyclized through native chemical ligation, and oxidative folding is performed to achieve the final cyclic structure . Industrial production methods may involve recombinant microorganism-based synthesis or plant cell culture techniques to ensure sustainable and scalable production .

Analyse Des Réactions Chimiques

Cycloviolacin O2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds in its structure are crucial for its stability and biological activity. Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for disulfide bond reduction and oxidizing agents for reformation of disulfide bonds. The major products formed from these reactions are typically the reduced or oxidized forms of the peptide .

Applications De Recherche Scientifique

Cycloviolacin O2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the stability and folding of cyclic peptides.

Biology: Investigated for its role in plant defense mechanisms against pests and pathogens.

Medicine: Exhibits potent antimicrobial activity against Gram-negative bacteria and cytotoxic activity against cancer cells.

Mécanisme D'action

Cycloviolacin O2 exerts its effects primarily through membrane disruption. It targets the membranes of bacterial cells, cancer cells, and viral particles, causing pore formation and cell death. The peptide’s hydrophobic and charged residues play a crucial role in its interaction with cell membranes. In the case of its antiviral activity, cycloviolacin O2 enhances the uptake of antiretroviral drugs by increasing membrane permeability .

Comparaison Avec Des Composés Similaires

Cycloviolacin O2 is part of the bracelet subfamily of cyclotides. Similar compounds include:

Kalata B1: A Möbius cyclotide known for its uterotonic and antimicrobial properties.

MCoTI-II:

Cycloviolacin O17: Another bracelet cyclotide with antibacterial properties

Cycloviolacin O2 is unique due to its potent activity against Gram-negative bacteria and its ability to enhance the efficacy of antiretroviral drugs, making it a promising candidate for therapeutic applications .

Propriétés

Formule moléculaire |

C133H207N37O39S6 |

|---|---|

Poids moléculaire |

3140.7 g/mol |

Nom IUPAC |

3-[(1R,4S,7S,13R,16R,22R,28R,31S,34R,37R,40R,43R,46R,49S,52R,55S,58S,64S,67S,70R,73S,76R,79S,82S,88S,91S,94R)-43,49-bis(4-aminobutyl)-28-(2-amino-2-oxoethyl)-64,76-bis[(2S)-butan-2-yl]-22,88-bis[(2R)-butan-2-yl]-31-(3-carbamimidamidopropyl)-4,46,55,70,73-pentakis(hydroxymethyl)-34-[(4-hydroxyphenyl)methyl]-91-(1H-indol-3-ylmethyl)-67-methyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,87,90,93,96-triacontaoxo-40,94-di(propan-2-yl)-2a,3a,6a,7a,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,86,89,92,95-triacontazahexacyclo[50.44.4.413,58.437,79.016,20.082,86]octahectan-7-yl]propanoic acid |

InChI |

InChI=1S/C133H207N37O39S6/c1-14-65(9)102-127(204)143-50-97(179)146-88-58-211-210-57-87-108(185)142-49-96(178)145-78(38-39-99(181)182)111(188)154-84(54-173)118(195)159-91-61-214-212-59-89(158-119(196)85(55-174)156-120(88)197)121(198)149-75(29-20-22-40-134)110(187)153-83(53-172)116(193)148-76(30-21-23-41-135)112(189)164-101(64(7)8)129(206)162-90(122(199)150-79(45-70-34-36-72(176)37-35-70)113(190)147-77(31-24-42-139-133(137)138)109(186)151-81(47-95(136)177)107(184)141-51-98(180)163-104(67(11)16-3)131(208)169-43-25-32-93(169)125(202)160-87)60-213-215-62-92(124(201)167-103(66(10)15-2)130(207)157-86(56-175)117(194)155-82(52-171)115(192)144-69(13)106(183)166-102)161-126(203)94-33-26-44-170(94)132(209)105(68(12)17-4)168-114(191)80(152-128(205)100(63(5)6)165-123(91)200)46-71-48-140-74-28-19-18-27-73(71)74/h18-19,27-28,34-37,48,63-69,75-94,100-105,140,171-176H,14-17,20-26,29-33,38-47,49-62,134-135H2,1-13H3,(H2,136,177)(H,141,184)(H,142,185)(H,143,204)(H,144,192)(H,145,178)(H,146,179)(H,147,190)(H,148,193)(H,149,198)(H,150,199)(H,151,186)(H,152,205)(H,153,187)(H,154,188)(H,155,194)(H,156,197)(H,157,207)(H,158,196)(H,159,195)(H,160,202)(H,161,203)(H,162,206)(H,163,180)(H,164,189)(H,165,200)(H,166,183)(H,167,201)(H,168,191)(H,181,182)(H4,137,138,139)/t65-,66-,67+,68+,69-,75-,76+,77-,78-,79+,80-,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91-,92+,93+,94-,100+,101+,102-,103+,104+,105-/m0/s1 |

Clé InChI |

LNKLNUAMTRHBLB-APEVUIIGSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@@H]2CSSC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C)CO)CO)[C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC4=O)C(C)C)CC6=CNC7=CC=CC=C76)[C@H](C)CC)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N8CCC[C@@H]8C(=O)N3)[C@H](C)CC)CC(=O)N)CCCNC(=N)N)CC9=CC=C(C=C9)O)C(C)C)CCCCN)CO)CCCCN)NC(=O)[C@@H](NC2=O)CO)CO)CCC(=O)O |

SMILES canonique |

CCC(C)C1C(=O)NCC(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CO)CO)C(C)CC)NC(=O)C5CCCN5C(=O)C(NC(=O)C(NC(=O)C(NC4=O)C(C)C)CC6=CNC7=CC=CC=C76)C(C)CC)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N8CCCC8C(=O)N3)C(C)CC)CC(=O)N)CCCNC(=N)N)CC9=CC=C(C=C9)O)C(C)C)CCCCN)CO)CCCCN)NC(=O)C(NC2=O)CO)CO)CCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

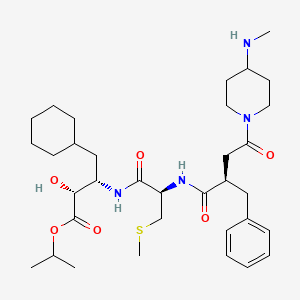

![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)